2-Bromo-3-fluoro-4-methylpyridine
Overview
Description
2-Bromo-3-fluoro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.01 g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-3-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of bromine and fluorine substituents on the pyridine ring, which influence its reactivity and biological interactions. The molecular formula is .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition may lead to significant drug-drug interactions. The compound's ability to modulate enzyme activity suggests potential applications in pharmacology and toxicology, where understanding metabolic pathways is essential.
Antimicrobial Properties
There are indications that this compound exhibits antimicrobial activity. Studies have explored its efficacy against various pathogens, highlighting its potential as a lead compound in the development of new antimicrobial agents. The presence of halogen atoms may enhance its binding affinity to microbial targets, thereby increasing its effectiveness.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The halogen substituents can enhance molecular interactions through halogen bonding, which may increase selectivity towards certain biological targets. This property is particularly relevant in drug design, where specificity can reduce off-target effects.
Case Study 1: CYP1A2 Inhibition
A study focused on the inhibitory effects of this compound on CYP1A2 demonstrated a significant reduction in enzyme activity at concentrations relevant for therapeutic applications. This finding underscores the importance of evaluating such compounds in the context of polypharmacy, where multiple drugs may compete for metabolic pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that the compound exhibited moderate to high activity against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Bromo-6-fluoro-4-methylpyridine | High | Different substitution pattern affecting reactivity |
2-Bromo-6-fluoropyridin-3-amine | Moderate | Contains an amine group, altering biological activity |
5-Bromo-3-fluoro-2-methylpyridine | Moderate | Different position for fluorine affecting properties |
This comparison illustrates how variations in substitution patterns can lead to differences in biological activity and potential applications.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYHVDSBHMACII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654165 | |
Record name | 2-Bromo-3-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-37-5 | |
Record name | 2-Bromo-3-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluoro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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